molecular formula C14H19F2NO2 B14784565 2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid

Cat. No.: B14784565
M. Wt: 271.30 g/mol
InChI Key: DNFAJXCVWOJJAU-UHFFFAOYSA-N
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Description

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzylamino group and two fluorine atoms attached to a dimethylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting with the preparation of the benzylamino precursor

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The difluoro groups may enhance the compound’s stability and reactivity, contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-5,5-difluoro-4,4-dimethylpentanoic acid: Similar structure but lacks the benzyl group.

    2-(Benzylamino)-4,4-dimethylpentanoic acid: Similar structure but lacks the difluoro groups.

    2-(Benzylamino)-5,5-difluoropentanoic acid: Similar structure but lacks the dimethyl groups.

Uniqueness

2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid is unique due to the combination of the benzylamino group and the difluoro-dimethylpentanoic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

Molecular Formula

C14H19F2NO2

Molecular Weight

271.30 g/mol

IUPAC Name

2-(benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid

InChI

InChI=1S/C14H19F2NO2/c1-14(2,13(15)16)8-11(12(18)19)17-9-10-6-4-3-5-7-10/h3-7,11,13,17H,8-9H2,1-2H3,(H,18,19)

InChI Key

DNFAJXCVWOJJAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C(=O)O)NCC1=CC=CC=C1)C(F)F

Origin of Product

United States

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